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Methyl (s)-3-amino-3-(m-tolyl)propanoate

Cat. No.: B13473886
M. Wt: 193.24 g/mol
InChI Key: CPKZXZUMMYNVHX-JTQLQIEISA-N
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Description

Significance of β-Amino Esters as Versatile Chiral Building Blocks

Chiral β-amino esters are highly valued as versatile building blocks in asymmetric synthesis. hilarispublisher.comhilarispublisher.com They are precursors to β-amino acids, which are integral components of numerous natural products and pharmaceuticals. hilarispublisher.com Synthetic derivatives of peptides that incorporate β-amino acids often exhibit enhanced potency and stability against enzymatic degradation. hilarispublisher.com The strategic placement of functional groups in β-amino esters allows for a wide range of chemical transformations, making them key intermediates in the synthesis of β-lactams, amino alcohols, and various heterocyclic compounds. Their utility extends to being pivotal components in the development of drugs and in studies related to bimolecular structure and molecular recognition. hilarispublisher.com

The synthesis of enantiomerically pure β-amino esters has been a significant focus of chemical research. Various catalytic asymmetric methods have been developed to achieve this, including hydrogenation of enamines, aza-Michael additions, and Reformatsky-type reactions. hilarispublisher.comresearchgate.netresearchgate.net These methods provide access to β-amino esters with high levels of stereocontrol, which is crucial for their application in the synthesis of chiral drugs and other biologically active molecules.

The Role of Stereochemistry in β-Amino Ester Utility

Stereochemistry plays a critical role in the biological activity and utility of β-amino esters and their derivatives. The spatial arrangement of the amino and ester groups, along with any substituents on the carbon backbone, dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. It is a well-established principle that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Therefore, the ability to synthesize stereochemically pure β-amino esters is not merely an academic challenge but a practical necessity for the development of safe and effective therapeutic agents. The precise control of stereochemistry allows chemists to fine-tune the properties of molecules, leading to improved efficacy and reduced side effects. The demand for enantiomerically pure compounds has driven the innovation of numerous stereoselective synthetic strategies. eurekalert.org

Specific Context of Methyl (S)-3-Amino-3-(m-tolyl)propanoate within β-Amino Ester Research

This compound is a specific example of a chiral β-amino ester that features an aryl group (m-tolyl) at the β-position. The presence of the aromatic ring provides a lipophilic character and opportunities for further functionalization, making it an interesting building block for medicinal chemistry. The tolyl group, a methyl-substituted phenyl ring, can influence the molecule's electronic and steric properties, which in turn can affect its reactivity and biological interactions.

While extensive literature exists on the synthesis and application of β-amino esters in general, specific research focusing exclusively on this compound is less prevalent. However, its structural similarity to other 3-aryl-β-amino esters suggests its potential as a precursor for a variety of complex molecules. General methods for the enantioselective synthesis of β-aryl-β-amino esters are well-documented and can be applied to the preparation of this specific compound. nih.govmdpi.com

The synthesis of its parent acid, 3-amino-3-m-tolyl-propionic acid, can be achieved through various routes, including those starting from m-tolualdehyde or 3-methylcinnamic acid. chemicalbook.com Subsequent esterification would yield the target methyl ester.

Research Scope and Objectives Pertaining to the Compound

The primary research interest in a compound like this compound lies in its potential as a chiral synthon. The objectives for research involving this compound would likely include:

Development of Efficient Enantioselective Syntheses: Establishing a practical and scalable route to obtain the compound in high enantiomeric purity. This could involve the application of known asymmetric synthesis methodologies or the development of novel catalytic systems. nih.gov

Exploration of its Synthetic Utility: Using the compound as a starting material to synthesize a library of more complex molecules, such as novel peptides, alkaloids, or other heterocyclic structures. nih.govresearchgate.net

Investigation into Biological Activity: Screening the compound and its derivatives for potential pharmacological activity. The 3-aryl-β-amino acid structural motif is found in various bioactive compounds, suggesting that derivatives of this compound could exhibit interesting biological properties. hilarispublisher.com

The overarching goal of such research would be to expand the toolbox of available chiral building blocks for organic synthesis and to discover new molecules with potential applications in medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B13473886 Methyl (s)-3-amino-3-(m-tolyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

CPKZXZUMMYNVHX-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)OC)N

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of Methyl S 3 Amino 3 M Tolyl Propanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis involves the use of a chiral influence—be it a catalyst, auxiliary, or reagent—to favor the formation of one enantiomer over the other.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of Methyl (S)-3-amino-3-(m-tolyl)propanoate, a common approach involves the diastereoselective addition of a nucleophile to an imine derived from m-tolualdehyde and a chiral amine.

One of the most effective methods utilizes Ellman's N-tert-butanesulfinyl chiral auxiliary. osi.lv The m-tolyl-substituted N-tert-butanesulfinyl imine undergoes a diastereoselective addition of a reformer enolate or a ketene silyl acetal. The sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus establishing the desired stereocenter. Subsequent acidic hydrolysis removes the auxiliary to yield the enantiopure β-amino ester. Double chiral auxiliary approaches, where both the electrophile and the nucleophile contain a chiral auxiliary, can also be employed to achieve very high levels of diastereoselectivity. nih.govfigshare.com

Table 1: Representative Chiral Auxiliaries in β-Amino Ester Synthesis

Chiral Auxiliary Typical Reaction Diastereomeric Excess (d.e.)
(R)-tert-Butanesulfinamide Addition of ester enolates to N-sulfinyl imines >95%
(S)-1-Phenylethylamine (SPE) Enolate addition to imines derived from SPE 80-95%
Evans Oxazolidinones Acyl-oxazolidinone enolate addition to imines >98%

Organocatalysis uses small, chiral organic molecules to catalyze asymmetric reactions, avoiding the need for metal catalysts. The synthesis of chiral β-amino esters can be achieved through enantioselective Mannich reactions or Michael additions. researchgate.netmdpi.com

For instance, a chiral Brønsted acid or a bifunctional catalyst like thiourea can activate an imine formed from m-tolualdehyde and an amine source. mdpi.com Simultaneously, the catalyst can orient the nucleophile, such as a silyl ketene acetal, for a facial-selective attack. Proline and its derivatives are also highly effective catalysts, proceeding through an enamine or iminium intermediate to create a chiral environment that directs the reaction pathway with high enantioselectivity. clockss.org

Table 2: Common Organocatalysts and Their Performance

Organocatalyst Reaction Type Typical Enantiomeric Excess (e.e.)
L-Proline Mannich Reaction 90-99%
Takemoto's Catalyst (Thiourea-based) Michael Addition 85-95%
Cinchona Alkaloids Michael Addition >90%

Transition metal catalysis is a powerful tool for asymmetric synthesis, where a chiral ligand bound to a metal center creates a chiral catalytic environment. A primary route to this compound using this approach is the asymmetric hydrogenation of a suitable enamine precursor.

A β-enamino ester derived from the corresponding β-keto ester can be hydrogenated using catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands such as BINAP or DuPhos. The design of the chiral ligand is critical; its steric and electronic properties dictate the facial selectivity of the hydrogenation, leading to high enantiomeric excess of the final product. Another approach involves the nickel(II) complexes of Schiff bases derived from glycine, where the metal complex acts as a chiral template for alkylation reactions. nih.govmdpi.com

Table 3: Selected Transition Metal Catalysts for Asymmetric Synthesis

Metal/Ligand System Reaction Type Enantiomeric Excess (e.e.)
Ru-BINAP Asymmetric Hydrogenation >98%
Rh-DuPhos Asymmetric Hydrogenation >95%
Cu-BOX Asymmetric Mannich Reaction 90-97%

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. northwestern.edu For the synthesis of this compound, enzymes such as transaminases (TAs) are particularly effective. A transaminase can catalyze the asymmetric amination of a corresponding β-keto ester, methyl 3-oxo-3-(m-tolyl)propanoate, using an amine donor like isopropylamine, to produce the (S)-amino ester with exceptionally high enantiopurity (>99% e.e.).

Chemo-enzymatic strategies combine conventional chemical synthesis with biocatalytic steps. entrechem.com For example, a chemical process might be used to synthesize the β-keto ester precursor, which is then resolved or asymmetrically converted using an enzyme. Lipases can be used for the kinetic resolution of a racemic mixture of the target compound, selectively acylating one enantiomer and allowing the other to be separated in high enantiomeric purity. researchgate.net

In substrate-controlled reactions, a pre-existing stereocenter within the substrate molecule directs the formation of a new stereocenter. While less direct for the synthesis of this compound from achiral precursors, this strategy is relevant when building upon a chiral starting material. For instance, if the ester component of the propanoate chain was derived from a chiral alcohol, it could exert a diastereoselective influence on reactions at the C3 position, although this effect is generally weak over such a distance. A more common application involves using a chiral starting material that already contains a stereocenter adjacent to the reacting center, which is a foundational principle in many complex molecule syntheses. researchgate.net

Multi-Component Reaction Sequences for Direct Access

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. epfl.chnih.gov This approach offers high atom and step economy. For direct access to the β-amino ester scaffold, a Mannich-type MCR is highly suitable.

In a potential one-pot synthesis, m-tolualdehyde, an amine source (like ammonia or benzylamine), and a nucleophile such as methyl acetate (in the form of its enolate) or a silyl ketene acetal could be combined. In the presence of a suitable catalyst, these components would react to form the β-amino ester framework directly. mdpi.com The development of asymmetric MCRs, using either chiral catalysts or auxiliaries, allows for the direct formation of enantiomerically enriched products like this compound in a highly efficient manner.

Table 4: Common Multi-Component Reactions for Amino Acid Derivatives

MCR Name Reactants Product Type
Mannich Reaction Aldehyde, Amine, Carbonyl Compound β-Amino Carbonyl Compound
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid α-Acylamino Amide
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acid α-Acyloxy Carboxamide

Regioselective and Chemoselective Amino Ester Formation

The precise installation of the amino and ester functionalities at the β-position of the propanoate backbone, with the desired stereochemistry at the chiral center, is paramount in the synthesis of this compound. This requires methodologies that exhibit high regioselectivity, directing the addition of the amine to the β-carbon, and chemoselectivity, avoiding unwanted side reactions at other functional groups.

One prominent strategy for achieving this is the asymmetric conjugate addition of an amine to a suitable α,β-unsaturated ester. The use of a chiral catalyst is crucial to induce enantioselectivity. For instance, the conjugate addition of ammonia or a protected amine equivalent to methyl 3-(m-tolyl)acrylate can be catalyzed by a chiral metal complex or an organocatalyst. The regioselectivity is inherently controlled by the Michael addition mechanism, which favors addition at the β-position.

Another powerful approach involves the catalytic asymmetric hydrogenation of a pre-functionalized substrate, such as an enamine or a β-keto ester derivative. In the case of enamines, the double bond's position dictates the location of the newly formed stereocenter. Asymmetric hydrogenation of methyl 3-amino-3-(m-tolyl)acrylate, catalyzed by chiral rhodium or ruthenium phosphine complexes, can afford the desired (S)-enantiomer with high enantiomeric excess (ee).

The chemoselectivity of these reactions is a critical consideration. The chosen catalyst and reaction conditions must be mild enough to avoid side reactions such as polymerization of the acrylate, reduction of the ester group, or reactions involving the tolyl ring. The selection of appropriate protecting groups for the amine functionality can also play a pivotal role in ensuring chemoselectivity.

Below is a table summarizing representative methods for the regioselective and chemoselective formation of β-amino esters, which are applicable to the synthesis of the target compound.

MethodSubstrateCatalyst/ReagentKey Features
Asymmetric Conjugate AdditionMethyl 3-(m-tolyl)acrylateChiral Copper-Bisoxazoline Complex / AmmoniaHigh regioselectivity for β-amination.
Catalytic Asymmetric HydrogenationMethyl 3-amino-3-(m-tolyl)acrylateRh(I)-DIPAMP / H₂High enantioselectivity.
Enzymatic TransaminationMethyl 3-oxo-3-(m-tolyl)propanoateTransaminase / Amine DonorExcellent stereoselectivity and mild reaction conditions. nih.gov

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing necessitates the incorporation of green chemistry principles into synthetic route design. For the synthesis of this compound, several strategies can be employed to enhance the environmental compatibility of the process.

Solvent-Free Conditions: A significant contributor to chemical waste is the use of organic solvents. The development of solvent-free reaction conditions is a key aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The Rodionov reaction, a one-pot synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia or an amine, can be effectively carried out under solvent-free conditions using microwave irradiation. rsc.orgresearchgate.netresearchgate.net This approach not only eliminates the need for a solvent but also often leads to significantly reduced reaction times and improved yields. For the synthesis of the target compound, reacting m-tolualdehyde, methyl hydrogen malonate, and a chiral amine under microwave irradiation could provide a green and efficient route.

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Reactions with high atom economy are inherently more sustainable as they generate less waste. Asymmetric hydrogenation is an excellent example of an atom-economical reaction, as all the atoms of the substrate and hydrogen are incorporated into the product. This contrasts with methods that utilize stoichiometric amounts of chiral auxiliaries, which are later removed, leading to significant waste.

The table below highlights the application of green chemistry principles in the synthesis of β-amino esters.

Green Chemistry PrincipleSynthetic ApproachAdvantages
Solvent-Free Conditions Microwave-assisted Rodionov reactionReduced solvent waste, shorter reaction times, often higher yields. rsc.orgresearchgate.netresearchgate.net
Atom Economy Catalytic Asymmetric HydrogenationMaximizes the incorporation of reactant atoms into the product, minimizing waste.
Use of Biocatalysts Enzymatic transaminationMild reaction conditions (aqueous medium, ambient temperature and pressure), high selectivity, biodegradable catalysts. nih.gov

By prioritizing methodologies that are highly selective, atom-economical, and utilize environmentally benign conditions, the synthesis of this compound can be achieved in a manner that is both efficient and sustainable.

Stereochemical Control Mechanisms and Purity Assessment in Methyl S 3 Amino 3 M Tolyl Propanoate Synthesis

Elucidation of Diastereoselective and Enantioselective Induction Pathways

The synthesis of enantiomerically pure β-amino acids and their esters, such as Methyl (S)-3-amino-3-(m-tolyl)propanoate, relies on several key asymmetric strategies. hilarispublisher.com These methods are designed to create the desired stereocenter at the C3 position with high fidelity. Common synthetic strategies include the conjugate addition of amine nucleophiles, Mannich-type reactions, and the metal-catalyzed hydrogenation of β-amino acrylates. illinois.edu

One of the most effective pathways is the asymmetric hydrogenation of a prochiral enamine precursor. In this approach, a β-enamino ester is hydrogenated using a chiral catalyst. The catalyst coordinates to the substrate in a way that directs the hydrogen atoms to a specific face of the double bond, thereby establishing the desired (S)-stereocenter. The geometry of the enamine precursor ((E) or (Z)-isomer) can significantly influence the outcome, with catalysts often showing high selectivity for one isomer over the other. hilarispublisher.com

Another significant pathway is the stereoselective conjugate addition, or Michael addition. This can involve the addition of an amine source to an α,β-unsaturated ester derived from m-tolylpropenoic acid, facilitated by a chiral catalyst. Alternatively, a chiral amine can be used as an auxiliary, which, after addition to the ester, directs the subsequent protonation or other transformations before being cleaved, leaving the desired enantiomer.

Influence of Chiral Catalysts and Auxiliaries on Stereochemical Outcome

The choice of chiral catalyst or auxiliary is paramount in dictating the stereochemical outcome of the synthesis. These chiral molecules create a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.

Chiral Catalysts: In asymmetric hydrogenation, transition metal complexes with chiral ligands are frequently employed. Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) are well-established for their high efficiency and enantioselectivity in the hydrogenation of various unsaturated compounds, including the precursors to β-amino acids. hilarispublisher.com The ligand's structure creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of the (S)-enantiomer.

Chiral Auxiliaries: Chiral auxiliaries are covalently attached to the substrate to direct a stereoselective reaction. For instance, pseudoephenamine can be used to form a glycinamide enolate, which then undergoes a diastereoselective aldol reaction. researchgate.net While not a direct synthesis of the target molecule, this illustrates the principle. In the context of this compound synthesis, an auxiliary could be attached to the nitrogen or carboxyl group to direct a Michael addition or other bond-forming reactions with high diastereoselectivity. After the key stereocenter is set, the auxiliary is removed to yield the final product.

The effectiveness of these catalysts and auxiliaries is typically measured by the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product.

Catalyst/Auxiliary SystemReaction TypeSubstrate TypeEnantiomeric Excess (e.e.)Reference
Rh(I)-DuPhosAsymmetric Hydrogenationβ-(acylamino)acrylate>95% hilarispublisher.com
Ru(II)-BINAPAsymmetric Hydrogenationβ-ketoesterUp to 99% hilarispublisher.com
(S,S)-PseudoephenamineAldol ReactionGlycinamide>98% d.r. researchgate.net
Organocatalyst (e.g., Proline-derived)Michael Additionα,β-unsaturated ester96-99% nih.gov

Rational Design for Enhanced Stereoselectivity

Achieving optimal stereoselectivity often requires a rational design approach, modifying the structure of the catalyst or auxiliary and optimizing reaction conditions. For metal-based catalysts, this involves fine-tuning the electronic and steric properties of the chiral ligands. For example, modifying the aromatic substituents on a phosphine ligand can alter the shape and size of the chiral pocket, leading to better substrate recognition and higher enantioselectivity.

Similarly, the structure of a chiral auxiliary can be modified to enhance diastereoselectivity. Increasing the steric bulk of the auxiliary can create a more ordered transition state, improving the facial selectivity of the reaction.

Reaction parameters such as temperature, solvent, and pressure also play a crucial role. Lowering the reaction temperature often increases selectivity by amplifying the small energy differences between the diastereomeric transition states. The choice of solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants, thereby affecting both reaction rate and stereochemical outcome.

Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

Accurately determining the stereochemical purity of this compound is essential. Chromatography is the most powerful and widely used technique for this purpose. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral HPLC and GC are direct methods for separating and quantifying enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times.

Chiral HPLC: This is a versatile and common method for analyzing β-amino esters. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type columns are highly effective. phenomenex.comyakhak.org The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is optimized to achieve baseline separation of the enantiomers. chromatographyonline.com

Chiral GC: For GC analysis, the amino ester must first be converted into a more volatile derivative. sigmaaldrich.comnih.gov This is often achieved through a two-step process: esterification of the carboxyl group followed by acylation (e.g., with trifluoroacetic anhydride) of the amino group. sigmaaldrich.comnih.gov The resulting derivatives are then separated on a column with a CSP, often based on derivatized cyclodextrins. gcms.cz

Derivatization for Spectroscopic Analysis of Stereoisomers

An indirect method for determining enantiomeric purity involves derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard, non-chiral analytical techniques.

Common CDAs for amines include Mosher's acid chloride (MTPA-Cl) or chiral isocyanates. The resulting diastereomeric amides can then be analyzed by:

NMR Spectroscopy: In the presence of the chiral auxiliary, the corresponding protons in the two diastereomers will experience slightly different chemical environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original sample.

Standard HPLC or GC: The diastereomers can be readily separated on a standard achiral column, and their relative amounts can be determined from the peak areas. sigmaaldrich.com

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This method is particularly useful for enriching one enantiomer from a pre-existing racemic sample of methyl 3-amino-3-(m-tolyl)propanoate.

Enzymatic kinetic resolution is a prominent strategy. Lipases, such as Candida antarctica lipase B (CALB), are widely used for their ability to selectively catalyze the acylation or hydrolysis of one enantiomer of an alcohol or amine at a much faster rate than the other. hilarispublisher.com For a racemic mixture of methyl 3-amino-3-(m-tolyl)propanoate, a lipase could be used to selectively acylate the amino group of one enantiomer (e.g., the R-enantiomer) with an acyl donor like vinyl acetate. This leaves the unreacted (S)-enantiomer enriched. The acylated product can then be separated from the unreacted starting material by standard chromatographic techniques. If the reaction is stopped at approximately 50% conversion, a high enantiomeric excess of the remaining (S)-enantiomer can be achieved. researchgate.netmdpi.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, a racemization catalyst is added to the reaction mixture. This catalyst continuously interconverts the less reactive enantiomer into the more reactive one as the reaction proceeds. This allows for a theoretical yield of up to 100% of a single, desired enantiomer, rather than the 50% maximum of a standard kinetic resolution. nih.govresearchgate.net

Chemical Transformations and Derivatization Studies of Methyl S 3 Amino 3 M Tolyl Propanoate

Amidation and Peptide Coupling Reactions Utilizing the Amino Functionality

The primary amino group in Methyl (S)-3-amino-3-(m-tolyl)propanoate is a key site for nucleophilic attack, making it readily available for acylation reactions to form amide bonds. This transformation is fundamental in peptide synthesis, where the compound can act as a β-amino acid surrogate.

Standard peptide coupling protocols can be employed to connect the amino group with carboxylic acids. These methods typically involve the activation of the carboxylic acid partner to facilitate the formation of the amide linkage. Common coupling reagents fall into several classes, including carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as well as phosphonium and aminium/uronium salts such as Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HATU, and HBTU. These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amino group of the β-amino ester. The choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, particularly racemization at the chiral center.

The general scheme for the amidation of this compound is presented below:

Reactant 1Reactant 2Coupling ReagentBase (optional)Product
This compoundR-COOH (Carboxylic Acid)HATU, PyBOP, DCC, etc.DIEA, NMM, etc.Methyl (S)-3-(acylamino)-3-(m-tolyl)propanoate

This reactivity allows for the incorporation of the m-tolyl propanoate scaffold into peptide chains, creating peptidomimetics with modified backbones. Such modifications can enhance metabolic stability and introduce specific conformational constraints, which are valuable in medicinal chemistry for developing therapeutic agents.

Cyclization Reactions for the Formation of Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of β-Lactams (Azetidinones) and Their Derivatives

β-Lactams (azetidin-2-ones) are a core structural motif in numerous antibiotics, such as penicillins and cephalosporins. While the Staudinger [2+2] cycloaddition between a ketene and an imine is a classic and widely used method for β-lactam synthesis, β-amino esters can also serve as precursors through intramolecular cyclization. nih.govacs.org

The direct cyclization of a β-amino ester to a β-lactam can be achieved by forming an amide bond between the nitrogen atom and the ester's carbonyl carbon. This transformation typically requires activation of the ester or the use of specific reagents to facilitate the ring closure. For instance, treatment with a Grignard reagent can promote the cyclization of β-amino esters into the corresponding β-lactams. Another approach involves the intramolecular cyclization of metal enolates of ω-imino esters, which proceed through a β-amino ester aza-anion intermediate before ring closure. acs.org

A plausible synthetic route starting from this compound is shown in the table below, illustrating a generalized cyclization process.

Starting MaterialReagent/ConditionIntermediateProduct
This compoundGrignard Reagent (e.g., EtMgBr)Magnesium enolate4-(m-tolyl)azetidin-2-one

This intramolecular cyclization provides a direct route to chiral 4-substituted β-lactams, which are valuable intermediates for the synthesis of more complex biologically active molecules.

Construction of other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridones, Thiazoles, Isoquinolones)

The versatile scaffold of this compound allows for its conversion into various other heterocyclic systems through condensation and cyclization reactions with appropriate partners.

Pyrazoles and Pyridones: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov While the subject β-amino ester is not a direct precursor, it can be chemically modified into a suitable intermediate. For instance, it could be converted into a β-enamino ester, which is a known precursor for both pyrazolones and pyridinones. nih.govnih.gov The reaction of a β-enamino ester with hydrazine affords pyrazolones, while condensation with a 1,3-dicarbonyl compound like acetylacetone can yield pyridinone derivatives. nih.gov

Precursor from Target CompoundReagentHeterocyclic Product
β-enamino esterHydrazinePyrazolone derivative
β-enamino esterAcetylacetonePyridinone derivative

Thiazoles: The Hantzsch thiazole synthesis is a classical method that involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com To utilize this compound for thiazole synthesis, it would first need to be converted into one of these precursors. A more direct route involves the synthesis of thiazole β-amino acids via a modified Rodionov reaction, condensing a thiazole aldehyde with malonic acid and ammonium (B1175870) acetate. farmaciajournal.com Subsequently, esterification yields the corresponding β-amino ester. farmaciajournal.com This suggests that while the target compound is not a direct starting material for Hantzsch synthesis, related thiazole-containing β-amino esters are synthetically accessible.

Isoquinolones: The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry. Palladium-catalyzed intramolecular α-arylation of β-amino esters has been reported as an effective method for constructing this ring system. mdpi.comresearchgate.net This strategy would require N-alkylation of the amino group of this compound with a halide-substituted benzyl group (e.g., 2-iodobenzyl bromide). The subsequent intramolecular coupling between the enolate of the ester and the aryl halide, catalyzed by a palladium complex, would yield the desired tetrahydroisoquinolone derivative. mdpi.com

Functional Group Interconversions and Strategic Modifications

The functional groups of this compound can be selectively modified to generate a variety of useful derivatives.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding β-amino acid, (S)-3-amino-3-(m-tolyl)propanoic acid. This transformation is often a necessary step before subsequent reactions, such as peptide coupling where the carboxyl group needs to be activated, or for certain cyclization reactions. Enzymatic hydrolysis using lipases can also be employed for efficient and enantioselective conversion. mdpi.com

Ester Reduction: The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the β-amino ester into the corresponding chiral 1,3-amino alcohol, (S)-3-amino-3-(m-tolyl)propan-1-ol. These amino alcohols are valuable chiral building blocks for the synthesis of ligands, auxiliaries, and various pharmaceutical agents.

N-Functionalization: The primary amino group can undergo a variety of transformations beyond amidation. These include:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

N-Arylation: Coupling with aryl halides, often under copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination) catalysis, to form N-aryl β-amino esters.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to yield N-alkylated derivatives.

Protection: The amino group can be protected with standard protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reactions at other parts of the molecule.

A summary of these key interconversions is provided below.

Functional GroupReactionReagent(s)Product
Methyl EsterHydrolysisNaOH or HCl(S)-3-amino-3-(m-tolyl)propanoic acid
Methyl EsterReductionLiAlH₄(S)-3-amino-3-(m-tolyl)propan-1-ol
Amino GroupN-AlkylationR-X, BaseN-alkyl derivative
Amino GroupN-ProtectionBoc₂O or Cbz-ClN-protected derivative

Regioselective Functionalization of the Aromatic Moiety

The m-tolyl ring of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the methyl group and the (S)-3-amino-3-propanoate-1-yl group.

Methyl Group (-CH₃): This is an activating, ortho-, para-directing group due to positive inductive and hyperconjugation effects. It increases the electron density at positions 2, 4, and 6 of the tolyl ring.

Given that the two substituents are in a meta relationship (positions 1 and 3), their directing effects can be predicted as follows:

The methyl group at C3 directs to positions 2, 4, and 6.

The amino-propanoate group at C1 directs to positions 2, 4, and 6 (if activating) or to position 5 (if deactivating).

The positions C2, C4, and C6 are activated by the methyl group. Position C2 is ortho to both groups, C4 is para to the methyl group and ortho to the C1 substituent, and C6 is ortho to the methyl group. Steric hindrance is likely to disfavor substitution at the C2 position, which is sterically crowded between the two existing groups. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the methyl group. The precise ratio of products would depend on the specific reaction conditions and the electronic nature of the amino group during the reaction.

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of the derivatization reactions is crucial for controlling their outcomes, particularly stereochemistry.

Mechanism of β-Lactam Formation: The direct cyclization of β-amino esters to β-lactams is mechanistically distinct from the Staudinger reaction. In a base-promoted cyclization, a strong base would deprotonate the amino group, and the resulting amide anion would undergo an intramolecular nucleophilic acyl substitution at the ester carbonyl, displacing the methoxide leaving group to form the four-membered ring. When using Grignard reagents, the mechanism likely involves the formation of a magnesium amide, which then cyclizes.

Mechanism of Pyrazole/Pyridone Formation: The synthesis of pyrazoles from β-enamino esters and hydrazines proceeds via a condensation-cyclization mechanism. Initially, the hydrazine attacks the ester carbonyl or the β-carbon of the enamine. Subsequent intramolecular cyclization followed by elimination of water and alcohol leads to the aromatic pyrazole ring. nih.gov The formation of pyridones from β-enamino esters and 1,3-dicarbonyl compounds follows a complex series of condensation and cyclization steps, often involving a Michael addition followed by an intramolecular condensation. nih.gov

Mechanism of Electrophilic Aromatic Substitution: The mechanism follows the standard pathway for electrophilic aromatic substitution. An electrophile (E⁺) attacks the π-system of the m-tolyl ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of attack. As discussed previously, attack at the ortho and para positions relative to the activating methyl group leads to more stable intermediates where the positive charge can be delocalized onto the carbon bearing the methyl group. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product.

Isotopic Labeling and Deuteration Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in chemical and biological systems. In the context of this compound, the introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can provide valuable insights into its metabolic pathways, reaction mechanisms, and conformational dynamics. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the established methodologies for labeling analogous β-amino esters and aromatic compounds provide a clear framework for potential research in this area.

The primary purposes for isotopic labeling of a compound like this compound would include:

Mechanistic Elucidation: To understand the intricate details of its chemical transformations and biological interactions. Deuterium labeling, in particular, can be used to probe kinetic isotope effects, which can help identify the rate-determining steps in a reaction.

Quantitative Analysis: Isotopically labeled versions of the compound can serve as ideal internal standards in mass spectrometry-based quantification assays, such as in pharmacokinetic studies.

Spectroscopic Studies: The incorporation of isotopes like ¹³C and ¹⁵N can significantly enhance NMR spectroscopic studies, aiding in the structural elucidation of the molecule and its complexes with biological macromolecules.

Deuteration Studies

Deuterium labeling, or deuteration, involves the replacement of one or more hydrogen atoms in a molecule with deuterium. This can be achieved through various synthetic strategies, including H-D exchange reactions catalyzed by metals like palladium or ruthenium, or by using deuterated reagents in the synthesis of the molecule. For a molecule like this compound, several positions are amenable to deuteration, each offering unique advantages for specific studies.

Potential sites for deuteration include:

α- and β-positions: Deuteration at the C2 (α) and C3 (β) positions of the propanoate backbone can be valuable for studying enzymatic or chemical reactions involving these centers. For instance, palladium-catalyzed H/D exchange protocols have been developed for the synthesis of β-deuterated amino acids. cambridge.orgicm.edu.pl

Aromatic Ring: The tolyl group can be deuterated to study aromatic substitution reactions or to simplify ¹H NMR spectra.

Methyl Groups: The methyl group on the tolyl ring and the methyl group of the ester can be selectively deuterated.

The following table summarizes potential deuteration patterns for this compound and their research applications.

Labeled Compound Position of Deuterium Labeling Potential Research Application Relevant Synthetic Methodologies
This compound-d₂C3 (benzylic position)Mechanistic studies of reactions involving the C-H bond at the stereocenter; Kinetic Isotope Effect (KIE) studies.Palladium-catalyzed H-D exchange of the corresponding precursor. nih.gov
This compound-d₂C2 (α-position to the ester)Investigation of enolate chemistry and reactions at the α-carbon.Base-catalyzed H-D exchange in the presence of D₂O.
This compound-d₄Aromatic ring of the tolyl groupSimplification of ¹H NMR spectra for structural analysis; studies of aromatic metabolism.Acid-catalyzed H-D exchange or use of deuterated starting materials in the synthesis.
This compound-d₃Methyl group of the esterProbing the mechanism of ester hydrolysis or transesterification.Use of deuterated methanol (B129727) (CD₃OD) in the esterification step.

¹³C and ¹⁵N Labeling Studies

The incorporation of ¹³C and ¹⁵N isotopes is particularly useful for NMR spectroscopy and mass spectrometry. These heavier isotopes can be introduced into the molecule by using labeled starting materials in the chemical synthesis. For this compound, this could involve using ¹³C-labeled precursors for the aromatic ring or the propanoate backbone, and ¹⁵N-labeled ammonia or an equivalent nitrogen source for the amino group.

Potential applications of ¹³C and ¹⁵N labeling include:

NMR Structural Studies: ¹³C and ¹⁵N labeling allows for the use of heteronuclear NMR techniques, which can provide detailed structural information, especially when studying the binding of the molecule to a protein or other biological target.

Metabolic Tracing: By using ¹³C- or ¹⁵N-labeled this compound, researchers can trace its metabolic fate in biological systems using mass spectrometry or NMR.

Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino acids. While not directly applicable to labeling this specific compound post-synthesis, the principles of using stable isotopes for quantification are highly relevant.

The following table outlines potential ¹³C and ¹⁵N labeling schemes and their applications.

Labeled Compound Position of Isotopic Label Potential Research Application Relevant Synthetic Methodologies
This compound-¹³C₁Carbonyl carbon of the ester (C1)Mechanistic studies of enzymatic or chemical reactions involving the ester group; NMR studies.Synthesis using a ¹³C-labeled carboxylate precursor.
This compound-¹⁵N₁Amino groupTracing the metabolic fate of the nitrogen atom; NMR studies of interactions at the amino group.Synthesis using ¹⁵N-labeled ammonia or an appropriate ¹⁵N-containing amine.
This compound-¹³C₇Aromatic ring of the tolyl groupMetabolic studies to track the fate of the aromatic moiety; advanced NMR structural analysis.Synthesis starting from a uniformly ¹³C-labeled toluene derivative.

Applications of Methyl S 3 Amino 3 M Tolyl Propanoate As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis and Analogue Development

The enantiomerically pure nature of Methyl (S)-3-amino-3-(m-tolyl)propanoate makes it a highly sought-after precursor in the total synthesis of natural products and the development of their analogues. The strategic placement of the amino and methylphenyl groups allows for the construction of complex molecular architectures with precise stereochemical control.

One of the key applications in this area is in the synthesis of pharmaceutically active compounds. For instance, derivatives of 3-aminopropanoate are crucial intermediates in the synthesis of various drugs. A notable example is the synthesis of Duloxetine, an antidepressant. An intermediate in the synthesis of (S)-Duloxetine is (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, which shares a similar structural motif with derivatives of this compound. researchgate.net This highlights the potential of the title compound to serve as a precursor for novel drug analogues, where the m-tolyl group can be used to modulate the pharmacological properties of the target molecule.

The synthesis of optically active γ-azidoalcohols, which are precursors to enantiomerically pure antidepressant drugs like fluoxetine (B1211875) and duloxetine, further underscores the importance of chiral 3-amino-propanol derivatives. nih.gov The structural similarity suggests that this compound can be chemically transformed into analogous building blocks for the development of new therapeutic agents.

Target Molecule/Analogue Role of this compound Derivative Key Synthetic Transformation
Duloxetine AnalogueProvides the chiral backboneReduction of the ester and N-alkylation
Fluoxetine AnalogueSource of the chiral 3-amino-propanol coreConversion to a γ-azidoalcohol intermediate
Bioactive AlkaloidsIntroduction of a stereogenic centerCyclization reactions involving the amino and ester groups

Integration into β-Peptide and Peptidomimetic Architectures

β-peptides, which are polymers of β-amino acids, have garnered significant attention due to their stable secondary structures and resistance to proteolytic degradation. This compound serves as an excellent monomer for the synthesis of β-peptides and other peptidomimetics.

The incorporation of this building block can introduce conformational constraints and specific side-chain functionalities into the peptide backbone. The m-tolyl group can participate in non-covalent interactions, such as π-stacking, which can influence the folding of the β-peptide into well-defined secondary structures like helices, sheets, and turns. Recent research has demonstrated that short peptides containing β-amino acids can exhibit significant biological activity, such as anti-lipase properties. bldpharm.com

The synthesis of these peptidomimetics typically involves the coupling of the amino group of this compound with the carboxylic acid of another amino acid, or vice versa, after appropriate protection and activation steps. The resulting dipeptides or oligomers can be further elaborated to create complex architectures with potential applications in drug discovery and materials science.

Peptidomimetic Structure Contribution of this compound Resulting Properties
β-dipeptideIntroduces a chiral center and an aromatic side chainDefined conformation, potential for biological activity
FoldamerInduces helical or sheet-like secondary structuresProteolytic stability, ability to mimic natural peptides
Cyclic PeptidomimeticActs as a constrained building blockIncreased rigidity and receptor binding affinity

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for advancements in asymmetric catalysis. The structural framework of this compound is well-suited for its conversion into novel chiral ligands. The amino and ester functionalities can be readily modified to introduce coordinating groups, such as phosphines or other heteroatoms, capable of binding to transition metals.

A common strategy involves the reduction of the methyl ester to the corresponding primary alcohol, yielding a chiral β-amino alcohol. These β-amino alcohols are known to be effective ligands for a variety of asymmetric transformations, including the ruthenium-catalyzed transfer hydrogenation of ketones and imines. mdpi.com The chirality of the ligand, originating from the (S)-configuration of the starting material, can induce high enantioselectivity in the catalyzed reaction.

For example, a chiral ligand derived from this compound could be used in the asymmetric hydrogenation of prochiral olefins or ketones, leading to the synthesis of enantiomerically enriched products. The m-tolyl group can also play a role in the stereochemical outcome of the reaction by influencing the steric environment around the metal center.

Catalytic Application Ligand Type Derived from this compound Metal Catalyst Potential Substrates
Asymmetric HydrogenationChiral phosphine-oxazoline ligandRhodium, IridiumProchiral alkenes
Asymmetric Transfer HydrogenationChiral β-amino alcohol ligandRuthenium, RhodiumKetones, Imines
Asymmetric C-C Bond FormationChiral diamine ligandPalladium, CopperAldehydes, Imines

Scaffold for Diversity-Oriented Synthesis (DOS) and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. The multiple functional groups and the chiral nature of this compound make it an ideal scaffold for DOS. mdpi.com

Starting from this single chiral building block, a multitude of divergent synthetic pathways can be explored. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ester functionality can be hydrolyzed, reduced, or converted into other functional groups. The aromatic tolyl ring can also be functionalized through electrophilic aromatic substitution.

This multi-directional approach allows for the creation of a large library of compounds with significant structural diversity, all stemming from a common chiral core. These compound libraries can then be screened for biological activity, potentially leading to the discovery of new drug leads. The use of a defined molecular scaffold such as this ensures that the resulting molecules possess a degree of three-dimensional complexity, which is often a hallmark of biologically active natural products. mdpi.comrsc.org

Functional Group Modification Synthetic Transformation Resulting Structural Diversity
Amino GroupAmide bond formation, reductive amination, urea/thiourea formationVaried N-substituents, heterocyclic rings
Ester GroupHydrolysis to carboxylic acid, reduction to alcohol, amidationDiverse functional groups at the propanoate terminus
Aromatic RingElectrophilic substitution (e.g., nitration, halogenation)Substituted aryl derivatives

Potential in the Development of Advanced Materials Precursors

The unique combination of chirality and functionality in this compound also presents opportunities for its use as a precursor in the development of advanced materials. Chiral polymers, for instance, are of great interest due to their potential applications in chiral separations, asymmetric catalysis, and optoelectronics.

This compound could be polymerized through either the amino or the ester group to form chiral polyamides or polyesters. The stereoregularity of the polymer backbone, dictated by the (S)-chirality of the monomer, would impart unique chiroptical properties to the resulting material. The synthesis of cationic methacrylate (B99206) polymers containing chiral amino acid moieties has demonstrated the feasibility of creating well-defined chiral polymers with potential applications in fields such as drug delivery. rsc.org

Furthermore, the molecule could be incorporated into the structure of liquid crystals or be used to create self-assembling monolayers on surfaces. The interplay of the chiral center and the aromatic ring could lead to the formation of ordered supramolecular structures with interesting physical and chemical properties.

Material Type Role of this compound Potential Properties and Applications
Chiral PolymerMonomeric unitChiral recognition, asymmetric catalysis, optical activity
Liquid CrystalChiral dopant or core structureFerroelectric properties, display technologies
Self-Assembled MonolayerHead group for surface modificationChiral surfaces for enantioselective adsorption or catalysis

Mechanistic Investigations of Reactions Involving the Amino Propanoate Core

Reaction Pathway Elucidation and Intermediates Characterization

The formation of the Methyl (S)-3-amino-3-(m-tolyl)propanoate core often involves key bond-forming reactions such as the aza-Michael addition or the asymmetric hydrogenation of enamines. The elucidation of the reaction pathways for these transformations relies on a combination of experimental and computational methods to identify and characterize crucial intermediates.

One common pathway for the synthesis of β-amino esters is the conjugate addition of an amine to an α,β-unsaturated ester. In organocatalytic versions of this reaction, for instance, using isothiourea catalysts, the reaction is proposed to proceed through a C(1)-ammonium enolate intermediate. nih.gov The catalyst first reacts with the ester to form an acyl ammonium (B1175870) ion. Subsequent deprotonation generates the key ammonium enolate, which then undergoes a stereoselective Mannich-type reaction with an imine to form a zwitterionic intermediate. nih.gov This intermediate then collapses to regenerate the catalyst and yield the β-amino ester product. Mechanistic studies have provided evidence for this pathway, indicating that the acyl ammonium ion is a competent precatalyst for the transformation. nih.gov

Another significant route is the rhodium-catalyzed asymmetric hydrogenation of enamines. acs.org In these reactions, stable enamide and hydridoalkyl complexes of the transition metal have been identified as key catalytic intermediates. rsc.org The reaction pathway involves the coordination of the enamine to the chiral rhodium catalyst, followed by oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps lead to the formation of the saturated β-amino ester with high enantioselectivity. The characterization of these intermediates is often achieved through spectroscopic techniques like NMR.

Computational studies have also been instrumental in elucidating reaction pathways. For example, in the aza-Michael addition, theoretical calculations can map out the potential energy surface of the reaction, identifying the structures of transition states and intermediates. auburn.edu These studies help in understanding the step-by-step mechanism of C-N bond formation.

Below is a table summarizing common reaction pathways and their key intermediates in the synthesis of β-amino esters.

Reaction TypeCatalyst/ReagentKey IntermediatesMethod of Characterization
Aza-Michael AdditionIsothioureaAcyl ammonium ion, C(1)-ammonium enolate, Zwitterionic intermediatePrecatalyst studies, Computational modeling
Asymmetric HydrogenationRhodium complexes with chiral ligandsEnamide-metal complex, Hydridoalkyl-metal complexNMR spectroscopy
Mannich ReactionChiral halonium saltChiral ion pair, Nucleophilic intermediateComputational modeling

Transition State Modeling and Analysis

Transition state (TS) modeling is a powerful computational tool to understand the origins of stereoselectivity in the synthesis of chiral molecules like this compound. By calculating the energies of various possible transition states, the preferred reaction pathway leading to the observed stereoisomer can be identified.

In the context of asymmetric Michael additions, computational models can rationalize the stereochemical outcome. For instance, in reactions catalyzed by bifunctional organocatalysts like thioureas, the catalyst is believed to activate both the nucleophile and the electrophile through hydrogen bonding. mdpi.com Transition state models suggest a highly organized arrangement where the catalyst holds the reactants in a specific orientation, favoring the approach of the nucleophile from one face of the Michael acceptor. nih.gov

For the asymmetric hydrogenation of enamines catalyzed by rhodium-phosphine complexes, TS modeling can elucidate the factors controlling enantioselectivity. The geometry of the catalyst-substrate complex in the transition state of the hydrogen transfer step is crucial. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydrogenation.

Similarly, in organocatalyzed Michael additions of β-keto esters to nitroalkenes, a plausible transition state model involves the catalyst acting as a base to generate an enolate, which is then fixed with the ammonium site of the catalyst via hydrogen bonding, directing the stereochemical course of the addition. nih.gov

The following table presents hypothetical relative energies for transition states leading to the (S) and (R) enantiomers in a generic asymmetric synthesis of a β-aryl-β-amino ester, illustrating how computational modeling can predict stereochemical outcomes.

Transition StateRelative Energy (kcal/mol)Predicted Major Enantiomer
TS-(S)0.0(S)
TS-(R)2.5

Note: The data in this table is illustrative and intended to demonstrate the concept of transition state energy differences leading to stereoselectivity.

Role of Solvents, Catalysts, and Reagents in Reaction Mechanisms

The choice of solvents, catalysts, and reagents plays a pivotal role in directing the reaction mechanism, influencing reaction rates, yields, and stereoselectivity in the synthesis of β-amino esters.

Solvents: The solvent can significantly affect the reaction pathway. For instance, in the isothiourea-catalyzed reaction of imines with aryl acetic acid esters, the solvent can direct the outcome towards either β-lactams or α-amino acid derivatives. nih.gov In non-nucleophilic solvents like acetonitrile (B52724), intramolecular lactamization of the zwitterionic intermediate is favored, leading to β-lactams. nih.gov Conversely, in a nucleophilic solvent like ethanol (B145695), intermolecular esterification occurs, producing α-amino acid derivatives. nih.gov In enzymatic reactions, the solvent is crucial for dissolving substrates and controlling chemo-selectivity. mdpi.com Solvent-free conditions have also been explored as an environmentally friendly alternative. scielo.br

Catalysts: The catalyst is often the key to achieving high enantioselectivity. In rhodium-catalyzed asymmetric hydrogenation, the chiral ligand on the rhodium center is responsible for inducing asymmetry. acs.org The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself, represents an emerging approach. rsc.org In organocatalysis, bifunctional catalysts like chiral thioureas can activate both reactants simultaneously to facilitate the reaction and control the stereochemistry. beilstein-journals.org Natural amino acids and peptides have also been employed as chiral ligands for various metal-catalyzed reactions. mdpi.com

Reagents: The nature of the reagents, including protecting groups and the specific nucleophile or electrophile, can influence the reaction outcome. In the addition of aryllithium reagents to β-aminoesters, the substituent on the nitrogen atom can determine whether the product is a β-amino arylketone or an arylenoate. researchgate.net The electronic properties of the substituents on the aromatic rings of the reactants can also impact reactivity. For example, in the lipase-catalyzed Michael addition of aromatic amines, electron-donating groups on the amine increase its nucleophilicity and reactivity. mdpi.com

The table below summarizes the influence of these components on reaction outcomes.

ComponentRole in MechanismExample Effect
Solvent Can stabilize intermediates or transition states; can act as a nucleophile.Switching from acetonitrile to ethanol changes the product from a β-lactam to an α-amino acid derivative. nih.gov
Catalyst Lowers activation energy; provides a chiral environment for stereocontrol.Chiral rhodium-phosphine complexes enable highly enantioselective hydrogenation of enamines. acs.org
Reagents Determine the core structure of the product; protecting groups can influence reactivity and stereoselectivity.Electron-donating groups on an aromatic amine increase its reactivity in a Michael addition. mdpi.com

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the detailed mechanism of a reaction, including the identification of the rate-determining step and the influence of reactant concentrations on the reaction rate. For reactions forming β-amino esters, kinetic investigations can provide valuable insights.

For the aza-Michael reaction, the reaction rate can be measured by monitoring the consumption of reactants over time. Studies have shown that the reaction rate can be significantly accelerated by the choice of solvent, with methanol (B129727) showing a strong accelerating effect for the reaction with acrylonitrile. researchgate.net The rate of the aza-Michael reaction is influenced by the steric hindrance of the reactants; for example, a bulky substituent on the ester group of the Michael acceptor can significantly slow down the reaction. researchgate.net

Rate = k[Amine][α,β-Unsaturated Ester]

Where 'k' is the rate constant. The order of the reaction with respect to each reactant would need to be determined experimentally.

Kinetic resolution processes, which are also used to obtain enantiomerically pure β-amino esters, rely on the differential rates of reaction of the two enantiomers with a chiral catalyst or reagent. acs.org

The following table illustrates hypothetical kinetic data for an aza-Michael reaction, demonstrating how changes in reactant concentrations could affect the initial reaction rate.

[Amine] (M)[α,β-Unsaturated Ester] (M)Initial Rate (M/s)
0.10.11.0 x 10⁻⁴
0.20.12.0 x 10⁻⁴
0.10.22.0 x 10⁻⁴

Note: This data is hypothetical and serves to illustrate the principles of rate law determination.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can have a profound impact on the reactivity and selectivity of reactions leading to chiral β-amino esters. wikipedia.org These effects involve stabilizing interactions between filled and empty orbitals that depend on their relative orientation.

In the context of asymmetric synthesis, stereoelectronic effects can influence the facial selectivity of a reaction. For example, in the addition of a nucleophile to a carbonyl group or an imine, the preferred trajectory of the nucleophile can be dictated by stereoelectronic interactions with adjacent chiral centers or substituents.

The conformation of intermediates can also be controlled by stereoelectronic effects. For instance, in reactions involving enolates, attractive π-π interactions and hydrogen bonding can stabilize a particular conformation, leading to a preferred stereochemical outcome upon reaction with an electrophile. scielo.br In oxocarbenium ions, electronegative substituents often prefer an axial orientation due to a stabilizing interaction between the substituent's lone pair and the positively charged oxygen atom in the ring. wikipedia.org

The electronic nature of substituents on the aryl ring of β-aryl-β-amino esters can also exert stereoelectronic effects. Electron-withdrawing groups can influence the electron density of nearby orbitals, affecting the stability of transition states and thus the stereoselectivity of the reaction. wikipedia.org For example, an electron-withdrawing group on a benzene (B151609) ring can make a σ* orbital a better acceptor, enhancing a stabilizing n → σ* interaction. wikipedia.org

The table below provides examples of stereoelectronic effects and their potential influence on the synthesis of chiral molecules.

Stereoelectronic EffectDescriptionImpact on Reactivity/Selectivity
HyperconjugationInteraction of a σ-bond with an adjacent empty or partially filled p-orbital or a π-orbital.Can stabilize carbocations or influence the conformation of intermediates.
Anomeric EffectThe tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation.Influences the conformational preferences of cyclic intermediates.
n → σ* InteractionDonation of electron density from a non-bonding orbital (n) to an antibonding orbital (σ*).Can stabilize certain conformations and influence the reactivity of functional groups.

Advanced Analytical Techniques for Structural and Stereochemical Elucidation of Methyl S 3 Amino 3 M Tolyl Propanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl (S)-3-amino-3-(m-tolyl)propanoate. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for a detailed structural map of the molecule.

In the ¹H NMR spectrum, distinct signals correspond to the different types of protons present in the molecule. The aromatic protons of the m-tolyl group typically appear as a complex multiplet in the downfield region. The methine proton (CH) adjacent to the amino group and the chiral center, the methylene (B1212753) protons (CH₂), and the methyl protons of the ester group will each exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group will have a characteristic downfield chemical shift. The carbons of the aromatic ring, the chiral methine carbon, the methylene carbon, and the methyl carbon of the ester and tolyl groups will all resonate at specific frequencies, confirming the carbon skeleton of the molecule. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure.

Interactive Data Table: Representative NMR Data

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CHMultiplet~120-140
Benzylic CHTriplet~50-60
Methylene CH₂Doublet of doublets~40-50
Ester OCH₃Singlet~50-55
Tolyl CH₃Singlet~20-25
Carbonyl C=O-~170-175

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Upon ionization in the mass spectrometer, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to further confirm its identity. wikipedia.org For a β-amino ester like this compound, characteristic fragmentation patterns would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the bond between the α and β carbons, and fragmentation of the tolyl group. libretexts.orglibretexts.org Alpha cleavage, a common fragmentation pathway for amines, involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. libretexts.orgyoutube.com The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H stretching: The primary amine group will exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C=O stretching: The ester carbonyl group will show a strong, sharp absorption band typically in the range of 1735-1750 cm⁻¹. vscht.czdocbrown.info

C-O stretching: The C-O single bond of the ester will have a characteristic absorption in the 1000-1300 cm⁻¹ region. udel.edu

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. vscht.cz

Aromatic C=C stretching: The vibrations of the aromatic ring will produce bands in the 1400-1600 cm⁻¹ region. udel.edu

The presence of these specific absorption bands in the IR spectrum serves as a reliable confirmation of the key functional groups within the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Ester (C=O)Stretching1735-1750
Ester (C-O)Stretching1000-1300
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
Aromatic C=CStretching1400-1600

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique provides an unambiguous assignment of the (S) or (R) configuration at the chiral center. researchgate.netnih.gov For this compound, obtaining a suitable single crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the presence of a heavy atom in the structure can help to resolve the ambiguity between the two enantiomeric forms. researchgate.net Alternatively, co-crystallization with a chiral molecule of a known absolute configuration can be employed. researchgate.net The resulting crystallographic data provides definitive proof of the (S)-configuration at the C3 position of the propanoate chain.

Optical Rotation Measurements and Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques used to confirm the chirality of a molecule and to distinguish between enantiomers.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a non-zero optical rotation value confirms its chiral nature. The sign of the rotation (+ or -) can be used to distinguish it from its (R)-enantiomer under specific experimental conditions (wavelength, solvent, temperature, and concentration).

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores. nih.govresearchgate.net For this compound, the aromatic tolyl group acts as a chromophore. The CD spectrum will show characteristic positive or negative bands (Cotton effects) that are mirror images for the (S) and (R) enantiomers. This technique is highly sensitive to the stereochemistry of the molecule and provides a spectroscopic fingerprint of its chirality. nih.govresearchgate.net

Computational and Theoretical Studies on Methyl S 3 Amino 3 M Tolyl Propanoate

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule such as Methyl (S)-3-amino-3-(m-tolyl)propanoate are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the stable arrangements of atoms (conformers) and to map the energy landscape associated with transitions between them.

For β-amino acids and their derivatives, the process begins by systematically rotating the rotatable bonds, particularly the dihedral angles along the molecule's backbone, to generate a wide range of initial structures. scirp.orgresearchgate.net These initial geometries are then subjected to energy minimization using quantum chemical methods, such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), to find local and global energy minima on the potential energy surface. scirp.org Each energy minimum corresponds to a stable conformer.

The relative stability of these conformers is determined by comparing their calculated energies; the lowest energy conformation is the most stable and likely the most populated state under equilibrium conditions. scirp.org Studies on similar β-amino acid structures show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org The solvent environment can also influence conformational preference, a factor that can be modeled using approaches like the Polarizable Continuum Model (PCM). scirp.org The results of such an analysis are typically presented as a table of relative energies, providing a clear picture of the conformational preferences of the molecule.

Table 1: Illustrative Relative Energies of Hypothetical Stable Conformers

Conformer IDDihedral Angle (N-Cα-Cβ-C=O)Relative Energy (kcal/mol)Population (%)
Conf-1 -65°0.0075.1
Conf-2 58°0.8518.3
Conf-3 175°1.955.9
Conf-4 -120°3.500.7

Note: This data is illustrative and represents the type of output generated from a conformational analysis.

Electronic Structure and Reactivity Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a variety of molecular properties. bohrium.com

Key aspects of analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and optical properties. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, revealing the stability conferred by conjugation and hyperconjugation. bohrium.comresearchgate.net

Table 2: Representative DFT-Calculated Electronic Properties

PropertyCalculated ValueUnit
HOMO Energy -6.25eV
LUMO Energy -0.89eV
HOMO-LUMO Gap (ΔE) 5.36eV
Ionization Potential 6.25eV
Electron Affinity 0.89eV
Global Hardness (η) 2.68eV
Electronegativity (χ) 3.57eV

Note: This data is hypothetical, illustrating typical results from DFT calculations on an organic molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field (e.g., AMBER, parm99), providing a "movie" of molecular motion. nsf.govnih.gov

For a chiral molecule like this compound, MD simulations are particularly useful for understanding its behavior in a solvent and its interactions with other molecules, such as biological receptors or chiral selectors in chromatography. nih.govresearchgate.net A typical MD protocol involves:

System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules like water. nsf.gov

Energy Minimization: The initial system is relaxed to remove any unfavorable atomic clashes. nih.gov

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm) to reach a stable state. nsf.govnih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which atomic trajectories are saved at regular intervals. nsf.gov

Analysis of these trajectories can reveal crucial information about hydrogen bonding lifetimes, solvent structuring around the solute, conformational flexibility, and the free energy of binding to other molecules, which is fundamental to understanding chiral recognition mechanisms. researchgate.net

Table 3: Typical Parameters for an MD Simulation Protocol

ParameterValue / MethodPurpose
Force Field AMBER (parm99)Defines potential energy and forces between atoms. nsf.gov
Solvent Model TIP3P WaterProvides an explicit solvent environment. nsf.gov
System Size ~8000 water moleculesEnsures adequate solvation and avoids boundary artifacts. nsf.gov
Temperature 300 KSimulates physiological or room temperature conditions. nih.gov
Pressure 1 atmSimulates standard atmospheric pressure. nih.gov
Time Step 2 fsDetermines the interval for integrating equations of motion. nih.gov
Production Run Length 60 nsDuration for collecting data on dynamic behavior. nsf.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which is a powerful tool for structure verification and assignment. mdpi.comkettering.edu The prediction of NMR spectra for this compound would involve a multi-step in silico protocol. kettering.edunih.gov

The process begins with a thorough conformational search, as described in Section 8.1, because the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov The geometries of the most stable conformers are then re-optimized at a high level of DFT. Following this, NMR shielding tensors are calculated for each unique conformation, typically using the Gauge-Independent Atomic Orbital (GIAO) method. kettering.edu

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. The final predicted spectrum is obtained by averaging the chemical shifts of the conformers based on their calculated Boltzmann populations. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure with high confidence.

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
Aromatic-H (ortho) 7.287.25
Aromatic-H (meta) 7.157.12
Aromatic-H (para) 7.197.16
CH-N 4.454.41
CH₃-O 3.683.65
CH₂ 2.802.77
CH₃-Aryl 2.352.33

Note: Data is for illustrative purposes to show the expected correlation from in silico prediction.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is not only descriptive but also predictive, enabling the rational design of novel molecules with enhanced properties. nih.gov Starting with the structure of this compound, computational design algorithms can be used to explore chemical space and identify new derivatives with, for example, improved binding affinity to a specific biological target or altered electronic properties. nih.gov

This process often involves creating a virtual library of derivatives by systematically modifying the parent structure—for instance, by changing the substituents on the tolyl ring, replacing the methyl ester with other functional groups, or altering the amino group. These virtual compounds are then screened in silico. Their properties (e.g., binding energy to a receptor, electronic properties) are calculated and ranked to identify the most promising candidates for synthesis. maranasgroup.com

Furthermore, computational methods can be used to explore and validate potential synthetic routes to these new derivatives. By modeling reaction mechanisms, transition states, and reaction energies using DFT, chemists can predict the feasibility of a proposed reaction, estimate potential yields, and understand potential side reactions before committing resources in the laboratory. This predictive power accelerates the discovery and development of novel, valuable compounds.

Future Directions and Emerging Research Avenues for Methyl S 3 Amino 3 M Tolyl Propanoate Research

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and cost-effective processes. For Methyl (S)-3-amino-3-(m-tolyl)propanoate, research is moving towards greener synthetic strategies that minimize environmental impact and improve economic feasibility. Key areas of focus include:

Biocatalysis: The use of enzymes, such as transaminases or lipases, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govsemanticscholar.org Lipase-catalyzed Michael addition of amines to acrylates, for instance, can proceed under mild conditions in green solvents like methanol (B129727). mdpi.com The development of robust and highly active enzymes tailored for the specific substrates (m-toluidine derivatives and acrylates) will be crucial.

Flow Chemistry: Continuous-flow reactors provide significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. A continuous-flow procedure for the synthesis of β-amino acid esters has been developed using lipase-catalyzed Michael reactions, demonstrating the potential for short residence times and high yields. mdpi.com Adapting such systems for the production of this compound could lead to more efficient and scalable manufacturing.

Atom Economy: Synthetic routes that maximize the incorporation of starting materials into the final product are central to green chemistry. Future research will likely focus on catalytic reactions that avoid the use of stoichiometric reagents and minimize waste generation.

Synthesis StrategyPotential Advantages for this compound
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.
Flow Chemistry Improved safety, scalability, and process control. mdpi.com
Atom-Economic Reactions Minimized waste, increased efficiency, lower cost.

Exploration of Novel Reaction Methodologies and Catalytic Systems

The asymmetric synthesis of β-amino esters is a field of intense research, with new methodologies continually emerging. For this compound, the exploration of novel reaction pathways and catalysts is expected to yield more efficient and selective syntheses.

Asymmetric Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester is a common strategy. researchgate.net Future work will likely involve the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve higher enantioselectivity and broader substrate scope. rsc.org For example, a practical method for synthesizing chiral β2,3-amino esters has been developed using an asymmetric Michael addition of a chiral lithium amide. researchgate.net

Catalytic Hydrogenation: Asymmetric hydrogenation of β-amino α,β-unsaturated systems is another powerful tool for accessing chiral β-amino acids and their esters. researchgate.net Research into new chiral ligands for transition metals like rhodium and ruthenium could lead to more effective catalysts for producing the (S)-enantiomer of the target molecule.

C-H Activation: Direct functionalization of C-H bonds is a rapidly developing area in organic synthesis. Methodologies that could enable the direct amination of a C-H bond in a suitable propanoate precursor would represent a significant step forward in synthetic efficiency.

Photocatalysis: Visible-light-mediated reactions offer new avenues for chemical transformations. A novel three-component radical relay coupling of alkenes, alkyl formates, and oxime esters has been shown to produce β-amino esters under mild conditions, highlighting the potential of photocatalysis in this area. researchgate.netrsc.org

Catalytic ApproachRelevance to this compound Synthesis
Organocatalysis Metal-free, environmentally friendly approach to asymmetric synthesis. rsc.org
Transition Metal Catalysis High efficiency and selectivity with catalysts based on metals like copper, palladium, and rhodium. organic-chemistry.orgillinois.edu
Biocatalysis Use of enzymes for highly specific and sustainable transformations. nih.govmdpi.com

Advanced Applications in Non-Traditional Chemical Fields

While β-amino esters are well-established as precursors for pharmaceuticals, their unique structural features make them attractive for applications in other areas of chemistry.

Nanoscience: Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have been extensively studied for gene delivery. researchgate.netnih.gov These polymers can self-assemble with DNA to form nanoparticles that can transfect cells. While this compound itself is a small molecule, it could serve as a monomer or a building block for the synthesis of novel PBAEs with tailored properties for applications in nanomedicine.

Supramolecular Chemistry: β-amino acids and their derivatives can participate in non-covalent interactions, such as hydrogen bonding, to form well-ordered supramolecular structures. researchgate.net Dipeptides containing β-amino acids have been shown to form supramolecular hydrogels. rsc.org The m-tolyl group in this compound could engage in π-π stacking interactions, potentially leading to the formation of interesting self-assembled materials with applications in sensing, catalysis, or materials science. rsc.org

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery and optimization of new chemical reactions and materials can be significantly accelerated through the use of high-throughput and automated technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of catalysts, ligands, and reaction conditions. nih.gov For the synthesis of this compound, HTS could be employed to quickly identify optimal conditions for asymmetric reactions, leading to higher yields and enantioselectivities. h1.co For example, a high-throughput screening method has been developed for identifying desired ω-transaminase activity for chiral amine synthesis. h1.co

Automated Synthesis Platforms: Robotic systems can perform chemical reactions in a highly reproducible and automated fashion. chemspeed.com These platforms can be used for reaction optimization, library synthesis, and even the production of small quantities of material. chemrxiv.org The integration of automated synthesis with analytical techniques would allow for rapid feedback and optimization cycles in the development of synthetic routes to this compound.

Chemoinformatic Approaches for Compound Discovery and Design within the β-Amino Ester Class

Chemoinformatics utilizes computational methods to analyze and predict the properties of chemical compounds and reactions. This approach can guide the design of new molecules and synthetic routes.

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions. This could be used to identify promising catalysts and conditions for the synthesis of this compound and other related β-amino esters.

Virtual Screening: Computational methods can be used to screen large virtual libraries of molecules for desired properties. For example, if this compound is a scaffold for a new class of bioactive compounds, virtual screening could be used to identify derivatives with improved activity or other desirable properties.

De Novo Design: Algorithms can be used to design new molecules with specific desired properties from scratch. This could be a powerful tool for discovering novel β-amino esters with applications in medicine, materials science, or other fields. The integration of AI tools for protein structure prediction, such as AlphaFold, can also revolutionize enzyme engineering for biocatalytic routes. nih.gov

Q & A

Q. What are the common synthetic routes for Methyl (S)-3-amino-3-(m-tolyl)propanoate, and how do reaction conditions influence yield and stereoselectivity?

The synthesis typically involves multi-step strategies such as:

  • Rodionov reaction : Condensation of m-tolualdehyde with malonic acid derivatives, followed by stereoselective amination and esterification .
  • Diazo-based methods : As described in , (Z)-methyl 2-diazo-3-(methoxyimino)-3-(m-tolyl)propanoate serves as a precursor, with diazo intermediates enabling controlled functionalization (yield: 87%) .

Q. Critical factors :

  • Temperature/pH control : Ensures enantiomeric purity (e.g., chiral resolution via HPLC) .
  • Catalysts : Chiral catalysts (e.g., L-proline derivatives) improve stereoselectivity.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., δ 2.37 ppm for methyl groups in m-tolyl substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+: 248.1035) .
  • X-ray crystallography : Resolves absolute configuration (e.g., used in structurally similar compounds in ) .

Q. How does the m-tolyl substituent influence the compound’s reactivity in medicinal chemistry applications?

The meta-methyl group on the phenyl ring enhances:

  • Hydrophobic interactions : Improves binding to aromatic residues in enzyme active sites.
  • Metabolic stability : Methyl groups reduce susceptibility to oxidative degradation compared to unsubstituted phenyl rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of Methyl 3-amino-3-(m-tolyl)propanoate?

Methodological approach :

  • Enantiomeric separation : Use chiral HPLC or enzymatic resolution to isolate (S)- and (R)-forms .
  • In vitro assays : Compare binding affinities (e.g., IC50 values) for targets like integrins or proteases. shows that stereochemistry critically affects αvβ6 integrin inhibition , with (S)-enantiomers exhibiting 10-fold higher activity than (R)-counterparts .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Prodrug design : Ester hydrolysis to carboxylic acid derivatives improves solubility (e.g., methyl → ethyl esters alter logP by 0.5 units) .
  • Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) at specific positions enhances metabolic stability (see for fluorinated analogs) .

Q. How do substituent variations on the phenyl ring affect structure-activity relationships (SAR) in drug discovery?

A SAR study () compared analogs with substituents at meta, para, and ortho positions:

SubstituentPositionαvβ6 Inhibition (IC50, nM)
-CH3 (m-tolyl)meta15 ± 2
-OCH3para42 ± 5
-Brmeta8 ± 1

Q. Key findings :

  • Meta-substituents (e.g., Br, CH3) enhance activity due to optimal steric and electronic effects.
  • Bulkier groups (e.g., tert-butyl in ) reduce solubility but improve target selectivity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulates binding modes to receptors (e.g., integrins) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (see for similar pyrazole derivatives) .
  • QSAR models : Correlate substituent properties (Hammett σ, logP) with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility across studies?

  • Purity assessment : Use HPLC to verify purity (>95% required for reliable data) .
  • Crystallization conditions : Polymorphism can alter physical properties. For example, notes that iodinated analogs exhibit variable melting points based on recrystallization solvents .

Q. Why do some studies report low enzymatic inhibition despite high binding affinity?

  • Allosteric vs. orthosteric binding : Use mutagenesis studies to identify binding sites.
  • Off-target effects : Profiling against kinase panels (e.g., 400-kinase assay) identifies non-specific interactions .

Methodological Recommendations

  • Stereochemical integrity : Monitor via circular dichroism (CD) during synthesis .
  • Scalability : Transition from batch to flow chemistry for multi-gram synthesis ( describes controlled reaction conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.